molecular formula C8H8BrN3 B1291737 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1016842-99-1

5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1291737
CAS No.: 1016842-99-1
M. Wt: 226.07 g/mol
InChI Key: RUOIWGDTWAGEOP-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is an organic compound with the molecular formula C8H8BrN3 It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 1 and 3 positions

Biochemical Analysis

Biochemical Properties

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, this compound has been found to interact with other biomolecules such as cytochrome P450 isoforms, although its inhibitory activity is relatively low .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of certain cancer cell lines, such as MCF-7 and HCT-116, by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition leads to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation activity . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound’s interaction with cytochrome P450 isoforms suggests a potential role in modulating metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular function, although the extent of inhibition may vary depending on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound is metabolized by these enzymes, leading to the formation of various metabolites that may have distinct biochemical activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended molecular targets, thereby enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine. One common method is to start with the pyrazolo[3,4-b]pyridine core and introduce the bromine atom using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted pyrazolo[3,4-b]pyridine derivative.

Scientific Research Applications

5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of TRKs can lead to reduced cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl groups at the 1 and 3 positions.

    1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 5-position.

    5-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromine atom and the two methyl groups in 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOIWGDTWAGEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016842-99-1
Record name 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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